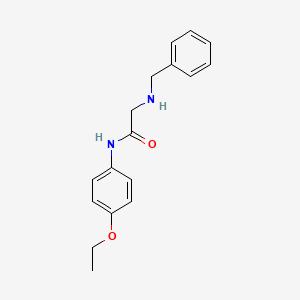

2-(benzylamino)-N-(4-ethoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

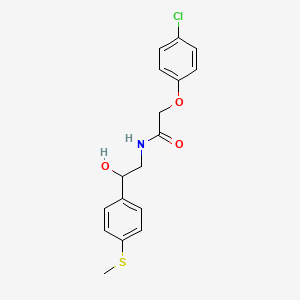

The compound “2-(benzylamino)-N-(4-ethoxyphenyl)acetamide” is an organic compound containing a benzylamino group and an ethoxyphenyl group attached to an acetamide core .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzylamino group, the ethoxyphenyl group, and the acetamide core. The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the acetamide core. The benzylamino and ethoxyphenyl groups are likely to influence the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzylamino and ethoxyphenyl groups. These groups could potentially participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzylamino and ethoxyphenyl groups could affect its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Photocatalytic Degradation Studies

Photocatalytic degradation research focuses on the breakdown of acetaminophen, a compound structurally similar to 2-(benzylamino)-N-(4-ethoxyphenyl)acetamide, under various conditions. One study investigated the degradation of acetaminophen using TiO2 nanoparticles under UV and sunlight irradiation, highlighting the efficiency of photocatalytic processes in removing contaminants from water sources and their potential environmental impacts (Jallouli et al., 2017).

Soil Adsorption and Mobility

Research on the adsorption, mobility, and efficacy of herbicides such as alachlor and metolachlor in soil provides insights into environmental chemistry and pollution control. These studies explore how chemical properties like organic matter content and clay content affect the environmental behavior of acetamide derivatives, contributing to our understanding of their environmental fate and potential risks (Peter & Weber, 1985).

Biological Activity and Pharmacology

On the pharmacological front, research has been conducted on the synthesis, characterization, and biological evaluation of various N-aryl amino-4-acetamido-2-ethoxy benzamides. These compounds have been screened for antimicrobial activity, providing valuable information for drug discovery and the development of new therapeutics (Padaliya & Parsania, 2015).

Synthetic Methodologies

In the realm of organic synthesis, studies have developed efficient methodologies for the benzylation of 1,3-dicarbonyl compounds, demonstrating the versatility of acetamide derivatives in synthesizing pharmaceutically relevant compounds. Such research underpins the development of new synthetic routes in medicinal chemistry (Kischel et al., 2007).

Environmental Degradation and Transformation

The environmental degradation and transformation of acetaminophen in soil highlight the ecological aspects of acetamide derivatives. Studies show how these compounds break down in natural settings, forming various intermediates with potential biological activity. This research is crucial for assessing the environmental impact of pharmaceuticals and similar compounds (Li, Ye, & Gan, 2014).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(benzylamino)-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-2-21-16-10-8-15(9-11-16)19-17(20)13-18-12-14-6-4-3-5-7-14/h3-11,18H,2,12-13H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOBGEUNAVPOGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CNCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine](/img/structure/B2981424.png)

![4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B2981425.png)

![N-(2,4-dimethylphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2981427.png)

![4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2981429.png)

![N-cyclohexyl-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2981435.png)

![Benzyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2981438.png)

![2-[(E)-2-(4-bromophenyl)ethenyl]-1H-imidazole](/img/structure/B2981442.png)

![N-[3-[2-acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2981444.png)